十四烷基四丁基铵十七氟辛烷磺酸盐

描述

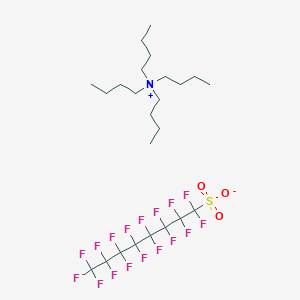

Tetrabutylammonium heptadecafluorooctanesulfonate is a fluorinated chemical compound used in various chemical processes. This compound is part of a broader class of tetrabutylammonium salts, known for their role as phase transfer catalysts, reagents in organic synthesis, and components in ionic liquids.

Synthesis Analysis

The synthesis of related tetrabutylammonium compounds involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of Tetrabutylammonium fluoride (TBAF) from hexafluorobenzene and tetrabutylammonium cyanide at low temperatures (Sun & DiMagno, 2005). This process highlights typical synthetic routes that might be adapted for the creation of Tetrabutylammonium heptadecafluorooctanesulfonate.

Molecular Structure Analysis

The structure of tetrabutylammonium salts influences their solubility and reactivity. Studies on tetrabutylammonium hexafluorophosphate and tetraphenylborate provide insights into ion solvation and association, which are crucial for understanding the molecular structure of Tetrabutylammonium heptadecafluorooctanesulfonate (Tsierkezos & Philippopoulos, 2009).

Chemical Reactions and Properties

Tetrabutylammonium salts are known for their catalytic abilities and chemical stability in various reactions. For example, Tetrabutylammonium fluoride is used as a catalyst in the addition of trialkylsilylalkynes to aldehydes and ketones (Chintareddy et al., 2011). These properties are essential for understanding the reactions Tetrabutylammonium heptadecafluorooctanesulfonate may undergo or catalyze.

Physical Properties Analysis

The physical properties, such as solubility, phase behavior, and aggregate structure of tetrabutylammonium salts, are crucial for their application in various fields. The behavior of Tetrabutylammonium perfluorooctanoate in solution, for example, can give insights into the physical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Yan et al., 2005).

Chemical Properties Analysis

The chemical properties of Tetrabutylammonium salts, including their reactivity and stability, are key to their utility in organic synthesis and catalysis. Research on the utilization of Tetrabutylammonium salts in various chemical reactions can provide a basis for understanding the chemical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Pilcher & DeShong, 1996).

科学研究应用

氧气治疗替代品

十四烷基四丁基铵十七氟辛烷磺酸盐: 被认为是一种潜在的模型离子液体,可以替代全氟碳化合物用于氧气治疗 . 全氟碳化合物以其溶解大量气体(包括氧气)的能力而闻名,这在人工血液替代品等医疗应用中至关重要。该化合物的结构使其能够潜在地模拟这些特性,使其成为该领域进一步研究的候选者。

电聚合支持

该化合物用作3,4-乙撑二氧噻吩 (EDOT) 衍生物电聚合中的支持电解质 . 该过程旨在创造超疏水表面,即极度防水的表面。此类表面具有广泛的应用,包括防腐涂层和自清洁材料。

储热材料

研究表明,含有十四烷基四丁基铵十七氟辛烷磺酸盐的半笼形水合物可作为储热材料 . 这些材料可以储存热能,并在需要时释放,这有利于可持续能源管理。

气体分离和储存

该化合物形成半笼形水合物的能力表明其在气体分离和储存方面的潜在应用 . 这种特性在需要有效储存或分离气体的行业(如天然气处理或碳捕获)中特别有用。

潜热储存

由于参与了半笼形水合物形成,十四烷基四丁基铵十七氟辛烷磺酸盐也可能适用于潜热储存系统 . 这些系统通过吸收和释放热量来调节建筑物或工业过程中的温度。

聚合物膜中的离子传输

该化合物因其在促进金属离子穿过聚合物包覆膜 (PIM) 的传输中的作用而被研究 . 这种应用在从溶液中选择性提取金属(在废物的冶金处理中很重要)等过程中至关重要。

作用机制

Target of Action

It’s known to be used as a model ionic liquid .

Mode of Action

Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .

Result of Action

Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrabutylammonium heptadecafluorooctanesulfonate .

安全和危害

Tetrabutylammonium heptadecafluorooctanesulfonate is harmful if swallowed or inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

未来方向

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that Tetrabutylammonium heptadecafluorooctanesulfonate, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to Tetrabutylammonium heptadecafluorooctanesulfonate for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

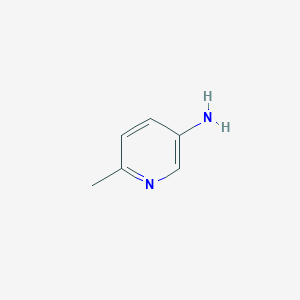

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)